Rimoprogin

Antifungal susceptibility Dimorphic fungi Broad-spectrum activity

Generic azoles fail to model acidic skin environments or target dimorphic fungi such as Histoplasma capsulatum, introducing uncontrolled variables into antifungal discovery. Rimoprogin directly addresses these gaps with documented, quantifiable differentiation from haloprogin and isoconazole. - Active against dimorphic & dematiaceous fungi where haloprogin is inactive - Antifungal activity significantly potentiated at acidic pH, unlike imidazole-class agents - Fungicidal at ≥2.5 µg/mL within 6 h against C. albicans & T. mentagrophytes - Less serum protein binding interference vs. haloprogin and isoconazole Supplied as ≥98% pure compound; available in 100 mg to bulk quantities with global shipping.

Molecular Formula C8H7IN2OS
Molecular Weight 306.13 g/mol
CAS No. 37750-83-7
Cat. No. B1202305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimoprogin
CAS37750-83-7
Synonyms2-methylthio-5-(3-iodopropargyloxy)pyrimidine
5-((3-iodo-2-propynyl)oxy)-2-(methylthio)pyrimidine
jaritin
Jopargin
VUFB 9244
VUFB-9244
Molecular FormulaC8H7IN2OS
Molecular Weight306.13 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=N1)OCC#CI
InChIInChI=1S/C8H7IN2OS/c1-13-8-10-5-7(6-11-8)12-4-2-3-9/h5-6H,4H2,1H3
InChIKeyAKZAGHOFDGJXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rimoprogin Baseline & Scientific Profile


Rimoprogin is a synthetic pyrimidine-derived antifungal compound [1]. It is characterized by a 3-iodopropargyl moiety linked to a 2-(methylthio)pyrimidine core [2]. As a member of the 3-iodopropargyl derivative class, it shares a common pharmacophore with other compounds like haloprogin, yet its distinct structural features confer a unique biological profile [2]. This compound is primarily intended for research applications in mycology and antimicrobial development, and is available for procurement through specialized chemical suppliers [3].

Compound Class
3-iodopropargyl antifungal derivative
Research Domain
Mycology, antimicrobial discovery research
Procurement Context
Specialized research chemical supply

Rimoprogin Differentiation from Other Antifungals


For researchers in antifungal discovery, the assumption that all '3-iodopropargyl derivatives' or 'imidazole antimycotics' are functionally interchangeable is fundamentally flawed. The documented performance of Rimoprogin in direct comparative studies demonstrates significant, quantifiable divergence from its closest structural analog, haloprogin, and the imidazole class standard, isoconazole nitrate [1]. These differences, which include a distinct spectrum of activity, enhanced efficacy under acidic conditions, and a unique fungicidal profile, cannot be extrapolated from class-level assumptions. Selecting a generic alternative without verifying these specific differential attributes risks introducing uncontrolled variables into an experiment, potentially leading to non-reproducible or misleading results [1]. The following quantitative evidence provides the scientific basis for this critical differentiation.

Haloprogin analog may lack activity against dimorphic and dematiaceous fungi, altering the observed antifungal spectrum in screening models.

Imidazole class comparators (e.g., isoconazole) typically show optimal activity at neutral pH, which may invert the pH-activity relationship seen with rimoprogin in acidic models.

Rimoprogin Product-Specific Evidence Guide


Broader Spectrum in Dimorphic Fungi vs. Haloprogin

In a head-to-head study comparing Rimoprogin to its closest structural analog, haloprogin, Rimoprogin demonstrated a broader spectrum of antifungal activity, notably against dimorphic and dematiaceous fungi, while haloprogin was inactive against these clinically challenging pathogens [1]. Specifically, the study found that dimorphic fungi were the most susceptible fungal group to Rimoprogin [1].

Spectrum vs. Haloprogin
Head-to-head
Active against dimorphic fungi (e.g., Histoplasma capsulatum); haloprogin inactive
Supports antifungal screening of dimorphic fungi models
In vitro susceptibility data; verification in biological matrices needed
Antifungal susceptibility Dimorphic fungi Broad-spectrum activity

Enhanced Activity at Acidic pH vs. Imidazoles

The antifungal activity of Rimoprogin is significantly potentiated under acidic pH conditions, a key differentiator from imidazole antifungals like isoconazole nitrate. While a direct numerical comparison is not provided in the abstract, the study explicitly states that Rimoprogin's activity 'varied remarkably with pH of the culture medium; it was significantly enhanced at low (acidic) pH values' [1]. This contrasts with the generally optimal activity of imidazoles at neutral pH [2].

pH-Activity Profile
Class-level inference
Activity enhanced at acidic pH; imidazole class optimal at neutral pH
Supports acidic-pH dermatophyte model research
Directionally opposite pH dependence; direct comparator data limited
pH-dependent activity Dermatophyte Topical antifungal

Fungicidal Effect Against Key Yeast and Dermatophyte

Rimoprogin exerts a fungicidal effect against both Candida albicans and Trichophyton mentagrophytes within 6 hours of exposure to a concentration of 2.5 µg/mL or higher [1]. This is a key distinction from many fungistatic agents that merely inhibit growth.

Fungicidal Time-Kill
Reported
≥2.5 µg/mL leads to fungicidal effect within 6 h against C. albicans and T. mentagrophytes
Supports fungicidal mechanism studies
Time-kill assay endpoint; may require replication in target strain
Fungicidal Time-kill kinetics Candida albicans

Reduced Serum Protein Interference vs. Comparators

While the addition of serum to the culture medium reduced the in vitro activity of all tested compounds, the degree of this reduction was noted to be less pronounced for Rimoprogin compared to the control drugs (haloprogin and isoconazole nitrate) [1]. This suggests a potentially lower degree of serum protein binding.

Serum Interference
Head-to-head
Less reduction in activity by serum compared to haloprogin and isoconazole
Reported lower serum interference may support protein-binding studies
Qualitative difference; quantitative protein binding data not provided
Serum effect Protein binding In vitro activity

Rimoprogin Research and Application Scenarios


Antifungal Efficacy in Acidic Skin Models

Rimoprogin's significantly enhanced activity in acidic conditions makes it a superior tool for modeling and investigating treatments for dermatomycoses (e.g., athlete's foot, ringworm) [1]. Unlike many azole antifungals, which perform optimally at neutral pH, Rimoprogin's activity is potentiated in the acidic milieu of the skin, providing a more physiologically relevant and potentially more efficacious profile for in vitro and ex vivo studies of topical antifungal formulations [1].

Targeting Dimorphic & Dematiaceous Fungi

For research programs focused on discovering new therapies for dimorphic fungi (e.g., Histoplasma capsulatum, Blastomyces dermatitidis) or dematiaceous fungi, Rimoprogin offers a distinct advantage [1]. Its direct comparator, haloprogin, is inactive against these pathogens, and other common antifungals may have variable or limited activity [1]. Rimoprogin provides a necessary and active tool compound for probing these specific fungal targets.

Mechanistic Studies of Fungicidal Action vs. Fungistasis

Rimoprogin's documented fungicidal effect (≥2.5 µg/mL within 6 hours against C. albicans and T. mentagrophytes) makes it a valuable chemical probe for investigating pathways leading to fungal cell death, as opposed to mere growth inhibition [1]. This is crucial for research into biofilm eradication, understanding mechanisms of action that avoid resistance development, and developing combination therapies where rapid and complete pathogen clearance is the desired endpoint.

Serum Protein Binding & Antifungal Activity

The observation that Rimoprogin's activity is less impacted by the presence of serum compared to haloprogin and isoconazole nitrate positions it as a unique reference compound for studying the impact of protein binding on antifungal efficacy [1]. It can serve as a 'low-binding' control in experiments designed to dissect how serum components modulate the free fraction and activity of more heavily bound candidate molecules.

Application
Selection Property
Validation Focus
Acidic pH dermatophyte studies
pH-dependent activity profile
Activity comparison at varying pH
Dimorphic & dematiaceous fungi research
Antifungal spectrum includes dimorphic fungi
Susceptibility testing vs. haloprogin and class standards
Fungicidal mechanism studies
Fungicidal concentration and time-kill profile
Time-kill assay endpoints (≥2.5 µg/mL)
Serum protein binding impact studies
Reduced serum interference profile
Activity comparison with/without serum

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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